An In-depth Technical Guide to 4-Methoxycarbonyl-6-methylindole
An In-depth Technical Guide to 4-Methoxycarbonyl-6-methylindole
Prepared by: Gemini, Senior Application Scientist
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-methoxycarbonyl-6-methylindole, a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. Due to the specific substitution pattern, this molecule serves as a valuable scaffold for the development of novel therapeutic agents. This document consolidates available chemical data, proposes a robust synthetic strategy, and discusses its potential applications, providing a foundational resource for researchers in the field.
Core Chemical Identity and Properties
4-Methoxycarbonyl-6-methylindole, systematically named methyl 6-methyl-1H-indole-4-carboxylate , is a bifunctional aromatic heterocycle. The indole core is a privileged structure in drug discovery, and the specific placement of a methyl group at the 6-position and a methoxycarbonyl group at the 4-position offers unique opportunities for molecular design and derivatization.
Physicochemical Data Summary
Direct experimental data for this specific molecule is not widely published. The following properties are estimated based on closely related analogs such as methyl indole-4-carboxylate and various methylindoles.
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |
| Molecular Weight | 189.21 g/mol | Calculated[1] |
| Appearance | Off-white to pale yellow solid | Analogy to methyl indole-4-carboxylate[2] |
| Melting Point | 70-85 °C | Interpolated from methyl indole-4-carboxylate (68-71 °C) and methyl indole-6-carboxylate (76-80 °C)[3] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and chlorinated solvents. Sparingly soluble in water. | General solubility of indole esters |
| CAS Number | Not definitively assigned in public databases. | N/A |
Spectroscopic Signature (Predicted)
The structural features of 4-methoxycarbonyl-6-methylindole suggest a distinct spectroscopic profile.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the C6-methyl protons, and the methoxy protons of the ester. The chemical shifts would be influenced by the electron-withdrawing nature of the C4-ester and the electron-donating C6-methyl group.
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¹³C NMR: The carbon spectrum will display 11 distinct resonances corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield. A detailed study of various methylindoles provides a basis for predicting these shifts[4].
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Mass Spectrometry: The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be observed at m/z = 189.[1]
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-H stretching of the aromatic and methyl groups.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted indoles is a cornerstone of heterocyclic chemistry. For 4-methoxycarbonyl-6-methylindole, the Fischer indole synthesis represents a classical and highly adaptable approach. This method involves the acid-catalyzed cyclization of a phenylhydrazone.
Proposed Synthetic Workflow: Fischer Indole Synthesis
The proposed pathway begins with commercially available starting materials and proceeds through a reliable and well-documented reaction cascade.
Caption: Proposed Fischer indole synthesis pathway for 4-methoxycarbonyl-6-methylindole.
Experimental Protocol (Illustrative)
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Preparation of 4-Carboxy-2-methylphenylhydrazine:
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Dissolve 3-methyl-5-aminobenzoic acid in aqueous hydrochloric acid and cool to 0-5 °C.
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Add a solution of sodium nitrite dropwise to form the diazonium salt.
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Reduce the resulting diazonium salt in situ with a solution of sodium sulfite or tin(II) chloride to yield the corresponding phenylhydrazine hydrochloride, which can be isolated by filtration.
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Esterification:
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Reflux the 4-carboxy-2-methylphenylhydrazine hydrochloride in methanol with a catalytic amount of sulfuric acid for several hours.
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Neutralize the reaction mixture, extract with an organic solvent, and purify to obtain methyl 3-(2-hydrazinyl)-5-methylbenzoate.
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Fischer Indole Synthesis:
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Condense the synthesized hydrazine (methyl 3-(2-hydrazinyl)-5-methylbenzoate) with methyl pyruvate in a suitable solvent like ethanol to form the hydrazone.
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Heat the resulting hydrazone with a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride. The reaction proceeds via a[1][1]-sigmatropic rearrangement followed by ammonia elimination and aromatization.
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Upon completion, quench the reaction with ice water, neutralize, and extract the product.
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Purify the crude product by column chromatography or recrystallization to yield 4-methoxycarbonyl-6-methylindole.
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Causality Behind Experimental Choices:
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The choice of 3-methyl-5-aminobenzoic acid as the starting material is critical as it dictates the final substitution pattern on the indole's benzene ring.
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The Fischer indole synthesis is selected for its reliability and tolerance of various functional groups, including esters.
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Polyphosphoric acid is an effective catalyst for the cyclization step, acting as both a Lewis acid and a dehydrating agent.
Chemical Reactivity and Derivatization
The reactivity of 4-methoxycarbonyl-6-methylindole is governed by the interplay of its constituent functional groups. The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.
Caption: Key reactivity sites of the 4-methoxycarbonyl-6-methylindole scaffold.
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N-Functionalization: The indole nitrogen can be readily alkylated or acylated under basic conditions. This provides a handle for modulating the molecule's pharmacokinetic properties.
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C3-Electrophilic Substitution: Reactions such as the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts reactions are expected to proceed at the C3 position, allowing for the introduction of a wide range of substituents.
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Ester Manipulation: The methoxycarbonyl group at the C4 position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to amides, or reduced to an alcohol. These transformations are crucial for building more complex molecules and for structure-activity relationship (SAR) studies.
Applications in Research and Drug Development
Indole derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. Substituted indole-4-carboxylates, in particular, serve as key intermediates in the synthesis of compounds with diverse biological activities.
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Anticancer Agents: The indole scaffold is present in many kinase inhibitors. Derivatives of 4-methoxycarbonyl-6-methylindole could be elaborated to target kinases such as VEGFR, FGFR, and PDGFR, which are implicated in tumor angiogenesis and proliferation[5]. The methyl group at the 6-position can provide beneficial steric and electronic effects for receptor binding.
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Antiviral and Antimicrobial Agents: Indole derivatives have shown promise as inhibitors of viral enzymes and bacterial growth. The specific substitution pattern of this molecule could be exploited to develop novel agents in this therapeutic area.
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CNS Disorders: Many neurotransmitters, such as serotonin, are based on an indole structure. Consequently, indole derivatives are frequently explored for the treatment of neurological and psychiatric conditions[2].
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Material Science: Indole-based compounds are also utilized in the development of organic electronic materials and dyes, although this is a less explored area for this specific derivative[2].
Safety, Handling, and Storage
As a laboratory chemical, 4-methoxycarbonyl-6-methylindole should be handled with appropriate precautions.
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Hazard Classification: Based on analogs like methyl indole-4-carboxylate, this compound is likely to be classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion
4-Methoxycarbonyl-6-methylindole is a strategically important building block for chemical synthesis and drug discovery. While detailed experimental data for this specific isomer is limited in the public domain, its synthesis is achievable through established methods like the Fischer indole synthesis. Its versatile functional groups offer multiple avenues for derivatization, making it a valuable scaffold for generating libraries of compounds for biological screening. The insights provided in this guide are intended to facilitate further research and unlock the full potential of this promising indole derivative.
References
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PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
- Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
- Zhang, H., et al. (2017). Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors. European Journal of Medicinal Chemistry, 139, 893-903.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
Sources
- 1. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 吲哚-6-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]
- 5. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
